N'-Methyl-N-naphthalen-1-yl-N-phenylurea
Description
N'-Methyl-N-naphthalen-1-yl-N-phenylurea is a trisubstituted urea derivative featuring a methyl group, a naphthalen-1-yl (1-naphthyl) moiety, and a phenyl group attached to the urea core.
Properties
CAS No. |
116311-29-6 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-methyl-1-naphthalen-1-yl-1-phenylurea |
InChI |
InChI=1S/C18H16N2O/c1-19-18(21)20(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H,19,21) |
InChI Key |
BOAMNRJABLNRBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the urea class, which includes diverse derivatives with varying substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Impact: The 1-naphthyl group in the target compound increases steric bulk and aromaticity compared to chlorophenyl (cumyluron, pencycuron) or cyano groups (N-(4-cyanophenyl)-N'-phenylurea). This may reduce water solubility but improve lipid membrane penetration, a critical factor in pesticide efficacy .
- Biological Activity : Urea derivatives with halogenated aryl groups (e.g., cumyluron, pencycuron) are widely used as herbicides and fungicides due to their ability to disrupt plant cell division . The target compound’s naphthyl group may offer unique interactions with biological targets, though this requires validation.
Physicochemical Properties
While experimental data for the target compound are absent, comparisons can be inferred from structural analogs:
- Hydrophobicity: The 1-naphthyl group likely increases logP (octanol-water partition coefficient) compared to phenyl or chlorophenyl substituents, aligning with trends observed in N-(4-cyanophenyl)-N'-phenylurea (logP ~2.5 estimated) .
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